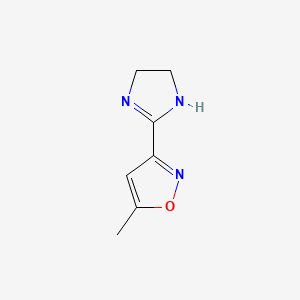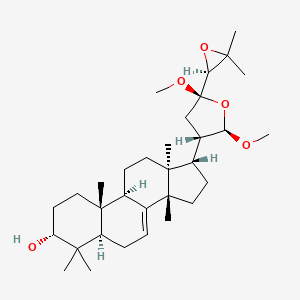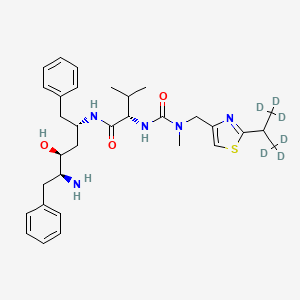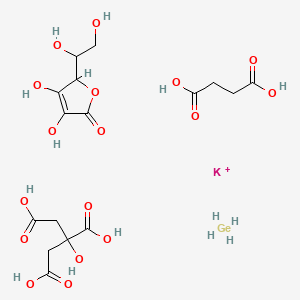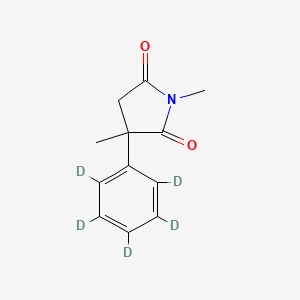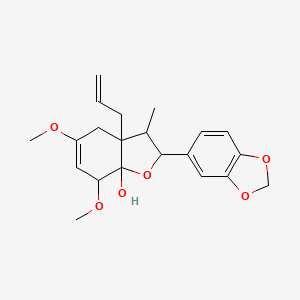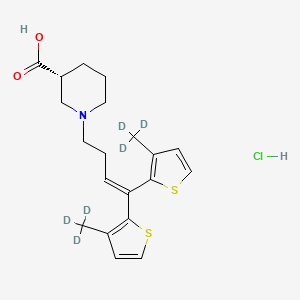
Hexamidine-d12 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamidine-d12 Dihydrochloride is a deuterium-labeled derivative of Hexamidine Dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
Hexamidine-d12 Dihydrochloride is synthesized through a series of chemical reactions starting from Hexamidine Dihydrochloride. The preparation involves the incorporation of deuterium atoms into the Hexamidine molecule. This is typically achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium in the presence of a deuterium source . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions under controlled conditions .
Analyse Des Réactions Chimiques
Hexamidine-d12 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Hexamidine-d12 Dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of Hexamidine-d12 Dihydrochloride involves its interaction with molecular targets in the body. The compound binds to negatively charged lipid membranes of pathogens, disrupting their structure and function. This leads to the inhibition of essential cellular processes, ultimately causing cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed to be similar to that of quaternary ammonium compounds .
Comparaison Avec Des Composés Similaires
Hexamidine-d12 Dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexamidine Dihydrochloride: The non-deuterated form of the compound, used primarily as an antiseptic and disinfectant.
Propamidine: A shorter congener of Hexamidine, used as an antiseptic and preservative.
Pentamidine: Another diamidine compound, used as an antiprotozoal agent
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1286461-12-8 |
|---|---|
Formule moléculaire |
C20H26N4O2 |
Poids moléculaire |
366.527 |
Nom IUPAC |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2 |
Clé InChI |
OQLKNTOKMBVBKV-DDYHUIDZSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N |
Synonymes |
4,4’-[1,6-(Hexane-d12)diylbis(oxy)]bisbenzenecarboximidamide Hydrochloride; 1,6-Bis(4-amidinophenoxy)hexane-d12 Hydrochloride; 4,4-Diamidino-1,6-_x000B_diphenoxyhexane-d12 Hydrochloride; 4,4’-(Hexamethylenedioxy)dibenzamidine-d12 Hydrochloride; Desmodine-d |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)

